
N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine is a synthetic compound belonging to the class of purine derivatives It is characterized by the presence of two benzyl groups attached to the nitrogen atoms at positions 2 and 6 of the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N2,N~6~-Dibenzyl-7H-purine-2,6-diamine typically involves the reaction of 2,6-diaminopurine with benzyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and benzyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: N2,N~6~-Dibenzyl-7H-purine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH~4~).
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: H2O2 in an acidic medium.
Reduction: NaBH4 in methanol.
Substitution: Benzyl bromide in the presence of a base like NaH in DMF.
Major Products Formed:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating biological pathways.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of N2,N~6~-Dibenzyl-7H-purine-2,6-diamine involves its interaction with specific molecular targets within cells. It is known to inhibit certain kinases, such as Aurora kinases, which play a crucial role in cell division. By inhibiting these kinases, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the p53 pathway, which is often dysregulated in cancer cells.
Comparación Con Compuestos Similares
N~2~,N~6~-Dibenzyl-7H-purine-2,6-diamine can be compared with other similar compounds such as:
Reversine (N~6~-cyclohexyl-N~2~-(4-morpholinophenyl)-7H-purine-2,6-diamine): Both compounds are purine derivatives with anticancer properties, but reversine has a different substitution pattern and is more potent in certain cancer cell lines.
6-Benzylaminopurine: Another purine derivative used in plant biology as a cytokinin.
Propiedades
Número CAS |
39639-54-8 |
|---|---|
Fórmula molecular |
C19H18N6 |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-N,6-N-dibenzyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C19H18N6/c1-3-7-14(8-4-1)11-20-17-16-18(23-13-22-16)25-19(24-17)21-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H3,20,21,22,23,24,25) |
Clave InChI |
SSUPPDWGBLKKTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



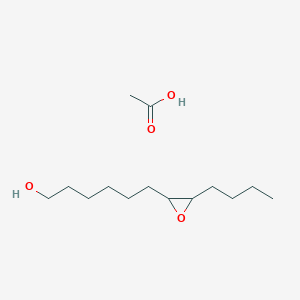
![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
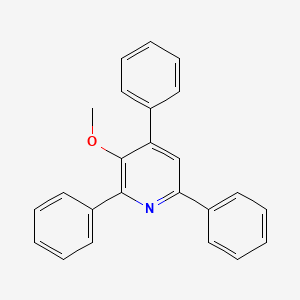
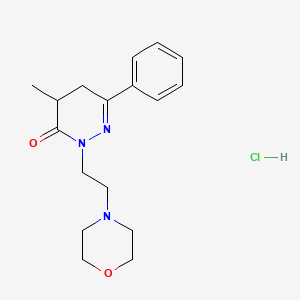
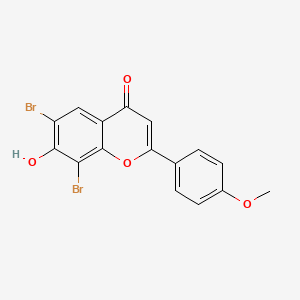

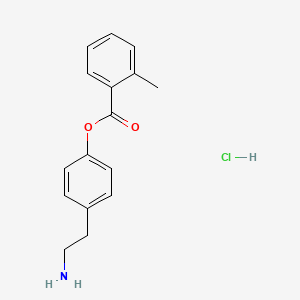
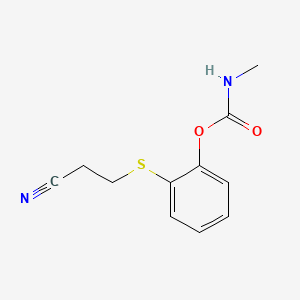
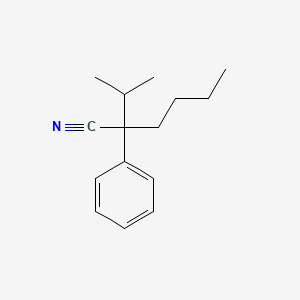
![2-Pyrrolidinone, 5-hydroxy-1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B14675827.png)


